molecular formula C13H22N2 B8784498 N'-benzyl-N'-tert-butylethane-1,2-diamine CAS No. 61694-83-5

N'-benzyl-N'-tert-butylethane-1,2-diamine

Cat. No.: B8784498
CAS No.: 61694-83-5
M. Wt: 206.33 g/mol
InChI Key: QLLOSKPKUMWQLP-UHFFFAOYSA-N
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Description

N’-benzyl-N’-tert-butylethane-1,2-diamine is an organic compound with the molecular formula C12H20N2. It is a diamine, meaning it contains two amine groups. This compound is characterized by the presence of a benzyl group and a tert-butyl group attached to the nitrogen atoms of the ethane-1,2-diamine backbone. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-benzyl-N’-tert-butylethane-1,2-diamine can be synthesized through the condensation of tert-butylamine and benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . The reaction proceeds as follows:

C6H5CH2Cl+(CH3)3CNH2C6H5CH2NHC(CH3)3+HCl\text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{(CH}_3\text{)}_3\text{CNH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NH}\text{C(CH}_3\text{)}_3 + \text{HCl} C6​H5​CH2​Cl+(CH3​)3​CNH2​→C6​H5​CH2​NHC(CH3​)3​+HCl

Industrial Production Methods

In industrial settings, the synthesis of N’-benzyl-N’-tert-butylethane-1,2-diamine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N’-benzyl-N’-tert-butylethane-1,2-diamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding hydroxylamines and nitrones.

    Reduction: Reduction reactions can convert the compound into secondary amines.

    Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.

Major Products Formed

    Oxidation: Hydroxylamines and nitrones.

    Reduction: Secondary amines.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

N’-benzyl-N’-tert-butylethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-benzyl-N’-tert-butylethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, modulating their activity. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-tert-butylamine: Similar structure but lacks the ethane-1,2-diamine backbone.

    N,N’-di-tert-butylethylenediamine: Contains two tert-butyl groups but no benzyl group.

Uniqueness

N’-benzyl-N’-tert-butylethane-1,2-diamine is unique due to the presence of both benzyl and tert-butyl groups attached to the ethane-1,2-diamine backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

61694-83-5

Molecular Formula

C13H22N2

Molecular Weight

206.33 g/mol

IUPAC Name

N'-benzyl-N'-tert-butylethane-1,2-diamine

InChI

InChI=1S/C13H22N2/c1-13(2,3)15(10-9-14)11-12-7-5-4-6-8-12/h4-8H,9-11,14H2,1-3H3

InChI Key

QLLOSKPKUMWQLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(CCN)CC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

The compound (5.00 g, 24.7 mmol) obtained in step A was dissolved in tetrahydrofuran (100 ml), and the mixture was stirred under ice-cooling. Lithium aluminum hydride (1.87 g, 49.4 mmol) was gradually added at the same temperature, and the mixture was stirred at room temperature for 2 hr. After ice-cooling again, water (1.9 ml), 1N aqueous sodium hydroxide solution (3.8 ml) and water (1.9 ml) were gradually added in this order, and the mixture was stirred at room temperature for 1 hr. The insoluble material was filtered off through celite, and the obtained solution was concentrated under reduced pressure to give the title compound (4.89 g, yield 96%) as a pale-yellow oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.87 g
Type
reactant
Reaction Step Two
Name
Quantity
1.9 mL
Type
reactant
Reaction Step Three
Quantity
3.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.9 mL
Type
reactant
Reaction Step Three
Yield
96%

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